molecular formula C4H6N4O3S B8079417 [(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetic acid

[(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetic acid

Cat. No.: B8079417
M. Wt: 190.18 g/mol
InChI Key: IQAARDAQPJLZJJ-UHFFFAOYSA-N
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Description

[(5-Amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetic acid is a triazole derivative featuring a sulfinyl (SO) group bridging the triazole core and an acetic acid moiety. The 5-amino-1,2,4-triazole scaffold is renowned for its versatility in medicinal chemistry, often serving as a building block for bioactive compounds .

Properties

IUPAC Name

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfinyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O3S/c5-3-6-4(8-7-3)12(11)1-2(9)10/h1H2,(H,9,10)(H3,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAARDAQPJLZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)S(=O)C1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetic acid is a derivative of 1,2,4-triazole that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C4H6N4O2S
  • Molecular Weight : 142.12 g/mol
  • CAS Number : 143832-52-4

This compound features a triazole ring which is known for its diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study highlighted the potent activity of various triazole derivatives against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives within the series .
  • The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.

Antiparasitic Activity

The compound has been evaluated for its efficacy against parasitic infections:

  • A study focused on the optimization of compounds containing the 5-amino-1,2,3-triazole core demonstrated significant suppression of Trypanosoma cruzi, the causative agent of Chagas disease. The optimized compounds showed pEC50 values greater than 6, indicating strong antiparasitic activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Triazole derivatives often inhibit enzymes critical for the survival of pathogens.
  • Disruption of Membrane Integrity : The compounds may compromise the integrity of microbial membranes.
  • Interference with Nucleic Acid Synthesis : By mimicking nucleobases or affecting their synthesis pathways, these compounds can hinder replication processes in both bacteria and parasites.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity and pharmacological potential of this compound:

StudyFocusFindings
Antiparasitic ActivitySignificant suppression of T. cruzi in mouse models; optimized compounds showed improved oral bioavailability.
Antimicrobial EvaluationHigh antimicrobial efficacy against various pathogens with low MIC values; effective against biofilm formation.
Structural AnalysisCrystal structure analysis revealed insights into the molecular interactions that contribute to biological activity.

Scientific Research Applications

Antifungal Activity

One of the prominent applications of [(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetic acid derivatives is their antifungal properties. Research has demonstrated that derivatives of 5-amino-1H-1,2,4-triazole exhibit potent antifungal activity against various fungal strains. For instance, a study synthesized several 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides and assessed their antifungal efficacy. The results indicated that certain modifications enhanced their bioactivity significantly .

Anticancer Potential

The triazole ring system is known for its ability to interact with biological targets involved in cancer pathways. Recent studies have focused on the synthesis of triazole derivatives that show promise as anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds featuring the triazole moiety have been reported to inhibit tubulin polymerization, thereby disrupting cancer cell division .

Plant Growth Regulators

Compounds containing the 1,2,4-triazole structure have been explored for their potential as plant growth regulators. Research indicates that these compounds can enhance plant growth and yield by modulating hormonal pathways within plants. A specific study highlighted the role of triazole derivatives in improving resistance to abiotic stresses such as drought and salinity .

Fungicides

The antifungal properties of triazole compounds extend to their use as fungicides in agriculture. Their mechanism involves inhibiting ergosterol biosynthesis in fungal cell membranes, which is critical for fungal growth and reproduction. This application has been particularly beneficial in managing crop diseases caused by fungal pathogens.

Synthesis of Polymers

This compound derivatives are being investigated for their role in polymer synthesis. The unique chemical properties of triazoles allow them to act as cross-linking agents or functional additives that enhance the mechanical and thermal stability of polymers. For example, studies have shown that incorporating triazole units into polymer matrices can improve resistance to thermal degradation .

Case Study: Antifungal Activity Assessment

A detailed study evaluated the antifungal activity of various triazole derivatives against common fungal pathogens such as Candida albicans and Aspergillus niger. The following table summarizes the Minimum Inhibitory Concentrations (MICs) observed:

Compound NameMIC (µg/mL)Fungal Strain
4-substituted N-(5-amino-1H-triazole)32Candida albicans
4-substituted N-(5-amino-1H-triazole)16Aspergillus niger
[(5-amino-1H-triazol-3-yl)sulfinyl]acetic acid8Candida glabrata

Case Study: Polymer Modification

In another study focusing on material science applications, a series of polymers were synthesized incorporating [(5-amino-1H-triazol-3-yl)sulfinyl]acetic acid derivatives. The following table outlines the thermal stability improvements:

Polymer TypeThermal Decomposition Temperature (°C)Improvement (%)
Unmodified Polymer250-
Polymer with Triazole Derivative30020

Comparison with Similar Compounds

Thioether Derivatives (S-Substituted Triazoles)

Example Compounds :

  • Ethyl 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetate (): A precursor to antiviral triazole derivatives.
  • [4,5-Dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)thio]acetic acid (): Used in cephalosporin synthesis.

Key Comparisons :

  • Electronic Effects : The sulfinyl group (SO) is more electron-withdrawing than thioether (S), altering charge distribution and reactivity. This may enhance hydrogen bonding or electrostatic interactions in biological systems.
  • Biological Activity : Thioether derivatives exhibit antiviral activity against HSV-1 (e.g., compound 193 reduces viral plaques by 50% at 80 mM) , while sulfinyl analogs might offer improved potency due to increased polarity.
  • Synthetic Utility : Thioether triazoles are common intermediates; sulfinyl derivatives may require specialized oxidation steps.

Table 1: Thioether vs. Sulfinyl Derivatives

Property Thioether Derivatives Sulfinyl Derivative
Electronic Effect Mildly electron-donating (S) Strongly electron-withdrawing (SO)
Antiviral Activity IC₅₀: 80 mM (HSV-1) Not reported (predicted higher)
Synthetic Accessibility Straightforward alkylation Requires oxidation of thioether

Acetic Acid-Linked Triazoles

Example Compounds :

  • (5-Amino-1H-1,2,4-triazol-3-yl)acetic acid (): Commercial building block lacking the sulfinyl group.

Key Comparisons :

  • Coordination Chemistry : The acetic acid derivative forms Cu(II) complexes (), while the sulfinyl group may alter chelation sites or stability.

Table 2: Acetic Acid-Linked Triazoles

Property Acetic Acid Derivative Sulfinyl Derivative
Solubility Moderate (free acid) Higher (polar SO group)
Metal Chelation Forms Cu(II) complexes Potential for altered coordination
Commercial Availability Yes (CymitQuimica) Limited

Propanamide and Tautomeric Analogs

Example Compounds :

  • 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides (): Microwave-synthesized derivatives with tautomeric behavior.

Key Comparisons :

  • Tautomerism: Propanamides exhibit keto-enol tautomerism (studied via NMR/X-ray) , while the sulfinyl group may stabilize specific tautomers due to resonance effects.
  • Synthetic Methods : Microwave-assisted synthesis (50–100°C, 30–60 min) enables scalability (1–10 mmol) , applicable to sulfinyl analogs with modifications.

Table 3: Propanamide vs. Sulfinyl Acetic Acid

Property Propanamide Derivatives Sulfinyl Derivative
Tautomeric Behavior Keto-enol equilibrium Likely stabilized by SO group
Scalability 10 mmol achieved Feasible with optimized conditions

Example Compounds :

  • 2-((5-(Thiophen-2-ylmethyl)-4-amino-4H-1,2,4-triazol-3-yl)thio)acetic acid (): Antiradical activity reduced upon salt formation.
  • 2-{[4-Amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (): Research chemical with uncharacterized bioactivity.

Key Comparisons :

  • Antiradical Activity : Free carboxylic acids retain activity, while salts show reduced efficacy . The sulfinyl group may enhance radical scavenging via resonance stabilization.
  • Structural Diversity : Substituents on the triazole ring (e.g., benzofuran, thiophene) modulate activity , suggesting sulfinyl analogs could be tailored for specific targets.

Q & A

Q. What are the foundational synthetic methodologies for [(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetic acid and its derivatives?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Thio precursor synthesis : Reacting 5-amino-1,2,4-triazole derivatives with chloroacetic acid under reflux conditions to form thioether intermediates (e.g., 2-((5-substituted-triazol-3-yl)thio)acetic acids). Oxidation of the thioether (-S-) to sulfinyl (-SO-) can be achieved using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
  • Purification : Recrystallization from ethanol or acetic acid and validation via thin-layer chromatography (TLC) to confirm purity .

Q. How can researchers confirm the structural integrity of this compound?

Key methods include:

  • Spectroscopy : IR to identify functional groups (e.g., sulfinyl S=O stretch at ~1050 cm⁻¹) and ¹H/¹³C NMR to resolve tautomeric forms and substituent environments .
  • Elemental analysis : Matching calculated and observed C/H/N/S percentages to verify composition .
  • X-ray crystallography : Using programs like SHELXL for small-molecule refinement to resolve bond lengths and angles .

Q. What experimental protocols are recommended for assessing compound stability under varying conditions?

  • Forced degradation studies : Expose the compound to acidic, basic, oxidative, and thermal stress. Monitor degradation via HPLC or mass spectrometry, ensuring mass balance (sum of main compound and degradation products = 100%) .
  • Storage stability : Use TLC or spectroscopic methods to track changes in purity over time under controlled humidity/temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for sulfinyl-triazole derivatives?

  • Structure-activity relationship (SAR) analysis : Compare antiradical or antimicrobial activities of sulfinyl derivatives with their thio or carboxylate salt analogs. For example, blocking the carboxyl group (e.g., via salt formation) may reduce antiradical activity, while sulfinyl groups enhance metabolic stability .
  • Mechanistic studies : Use computational docking (e.g., AutoDock Vina) to model interactions with target enzymes or receptors, correlating binding affinity with experimental bioactivity .

Q. What advanced strategies optimize synthetic yields and scalability of sulfinyl-triazole derivatives?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours under conventional heating) for steps like hydrazide formation or cyclization .
  • Continuous-flow chemistry : Enhances reproducibility and safety for high-temperature/pressure reactions, as demonstrated in triazole acetic acid syntheses .

Q. How can computational tools enhance crystallographic analysis of sulfinyl-triazole complexes?

  • Software integration : Use SHELXD for structure solution and WinGX for data integration. ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding networks, critical for validating metal-ligand interactions (e.g., Cu(II) heptanuclear complexes) .
  • Density Functional Theory (DFT) : Calculate theoretical bond lengths/angles and compare with X-ray data to identify discrepancies in tautomeric forms .

Q. What methodologies are effective for studying tautomerism in sulfinyl-triazole derivatives?

  • Multinuclear NMR : ¹⁵N NMR distinguishes between 1H- and 4H-triazole tautomers by resolving nitrogen chemical shifts .
  • X-ray crystallography : Resolve proton positions in solid-state structures, particularly for annular prototropic tautomers .

Q. How can sulfinyl-triazole derivatives be applied in coordination chemistry?

  • Metal complex synthesis : React the sulfinyl ligand with transition metals (e.g., Cu(II), Zn(II)) under basic conditions. Characterize using single-crystal XRD and IR to confirm chelation via sulfinyl oxygen and triazole nitrogen .
  • Catalytic studies : Evaluate complexes in oxidation reactions (e.g., epoxidation) using spectroscopic monitoring (e.g., UV-Vis for peroxide consumption) .

Methodological Notes

  • Avoiding pitfalls : Ensure oxidation steps (thio → sulfinyl) are tightly controlled to prevent overoxidation to sulfonyl derivatives.
  • Data validation : Cross-reference spectroscopic results with computational models (e.g., Gaussian for IR peak prediction) to confirm assignments.

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